N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-30-19-10-8-18(9-11-19)26-22(20-13-31(28,29)14-21(20)25-26)24-23(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHLEGVVWDDNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has garnered attention in medicinal chemistry due to its potential biological activities and applications across various scientific fields. This article explores its applications, synthesis, properties, and relevant case studies.
Medicinal Chemistry
The compound has shown promising results in several biological assays, indicating potential as:
- Anticancer Agent: Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Activity: It exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Drug Development
Due to its unique structure, it serves as a lead compound for the development of new drugs targeting specific pathways involved in disease progression.
Research Applications
Researchers utilize this compound in:
- Biological Mechanism Studies: Understanding the molecular mechanisms underlying its biological effects.
- Pharmacological Studies: Evaluating its pharmacokinetics and pharmacodynamics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory diseases, researchers found that this compound reduced pro-inflammatory cytokine levels in vitro. The findings suggest its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Journal of Medicinal Chemistry |
| Anti-inflammatory | Moderate | Inflammation Research Journal |
Synthesis Overview
| Step | Description |
|---|---|
| Formation of Thienopyrazole | Cyclization of starting materials |
| Introduction of Methoxy Group | Substitution using methoxyphenyl halide |
| Coupling with Naphthamide | Reaction with naphthamide derivative |
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Derivatives
- N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (): Core: Shares the thieno[3,4-c]pyrazole-5,5-dioxide backbone. Substituents: 4-Fluorophenyl at position 2 and an ethanediamide group with a 3-methoxypropyl chain. The ethanediamide group introduces additional hydrogen-bonding capacity compared to the 2-naphthamide in the target compound .
- N1-(2-(4-Methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (): Core: Identical thieno[3,4-c]pyrazole-5,5-dioxide system. Substituents: Pyridin-4-ylmethyl group in the oxalamide moiety. This may enhance solubility in polar solvents .
Naphthamide Derivatives
- 2-Ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (): Core: Similar thieno[3,4-c]pyrazole but lacks the sulfone group. Substituents: Ethoxy group on the naphthamide and a propylamino side chain. Key Differences: The ethoxy group increases steric hindrance and lipophilicity compared to the unsubstituted 2-naphthamide in the target compound. Absence of the sulfone group may reduce polarity and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Compounds: Melting points range from 123–183°C, influenced by substituent polarity and crystallinity. Chlorine and cyano groups (e.g., 3b, mp 171–172°C) increase rigidity and intermolecular interactions .
- Target Compound : The 4-methoxyphenyl and naphthamide groups may lower melting points compared to halogenated analogs due to reduced polarity, though the sulfone group could counteract this by enhancing crystal packing .
Spectroscopic Data
- 1H-NMR : In , aromatic protons in pyrazole derivatives resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm . The target compound’s naphthamide protons are expected downfield (δ 7.5–8.5 ppm) due to aromatic deshielding.
- MS/IR : Sulfone groups typically show strong IR absorption near 1150–1300 cm⁻¹ (S=O stretching), while amide C=O stretches appear at ~1630–1680 cm⁻¹ .
Hydrogen Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. The target compound’s amide and sulfone groups can act as hydrogen-bond acceptors/donors, fostering layered crystal structures. In contrast, compounds with pyridine () or ethoxy groups () may exhibit distinct packing motifs due to altered H-bonding networks .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting from precursors like 4-methoxyphenyl derivatives and thieno[3,4-c]pyrazole cores. Key steps include cyclization, sulfonation, and amidation. Microwave-assisted synthesis can enhance reaction efficiency, while temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) are critical for yield optimization. Purification via column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. Monitoring by TLC ensures intermediate purity .
Q. Which analytical techniques are most effective for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons and functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies key bonds like sulfonyl (S=O) and amide (C=O) groups. Elemental analysis validates purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screens often target anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay on HeLa or MCF-7 cell lines) activity. Enzyme-linked immunosorbent assays (ELISA) can quantify cytokine modulation (e.g., TNF-α or IL-6) at concentrations ranging from 1–100 μM. Dose-response curves and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can crystallographic studies enhance understanding of this compound’s reactivity?
Single-crystal X-ray diffraction reveals 3D conformation, including dihedral angles between the thienopyrazole and naphthamide moieties. Such data inform steric hindrance effects and hydrogen-bonding patterns, which are critical for predicting interactions with biological targets like kinase active sites .
Q. What methodologies resolve contradictions in reported pharmacological data across studies?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. cytotoxicity) require meta-analysis of assay conditions (e.g., cell line specificity, serum concentration). Cross-validation using orthogonal assays (e.g., Western blotting for protein expression) and standardized positive controls (e.g., celecoxib for COX-2) can clarify mechanisms .
Q. How can computational modeling predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 or PARP-1 identifies binding affinities (ΔG values). Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing reactivity .
Q. What strategies optimize substituent effects to enhance bioactivity?
Structure-Activity Relationship (SAR) studies systematically vary substituents on the 4-methoxyphenyl or naphthamide groups. For example, replacing methoxy with electron-withdrawing groups (e.g., nitro) may improve COX-2 selectivity. Free-Wilson analysis or Hansch QSAR models quantify contributions of substituent logP and Hammett constants .
Q. How do reaction conditions influence stability and degradation pathways?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., hydrolysis of the sulfonyl group). Thermal gravimetric analysis (TGA) determines decomposition temperatures, while pH-rate profiles in buffers (pH 1–13) reveal acid/base sensitivity .
Q. What advanced techniques validate target engagement in cellular models?
Cellular Thermal Shift Assay (CETSA) confirms target binding by measuring protein thermal stability shifts. CRISPR-Cas9 knockout of putative targets (e.g., PARP-1) followed by rescue experiments can establish causality in activity .
Q. How can computational reaction design streamline derivative synthesis?
Quantum mechanical calculations (Gaussian 09) predict transition states and regioselectivity in cyclization steps. Machine learning models (e.g., DeepReaction) trained on USPTO reaction datasets suggest optimal reagents (e.g., EDCI vs. DCC for amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
